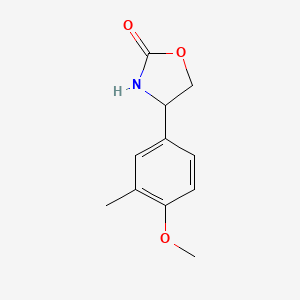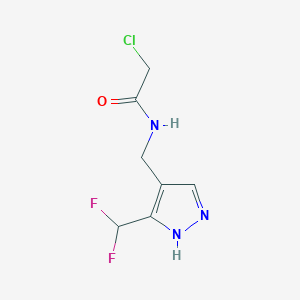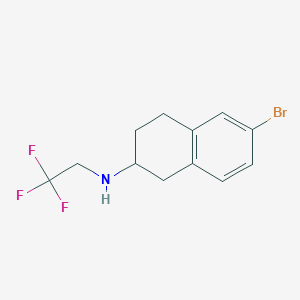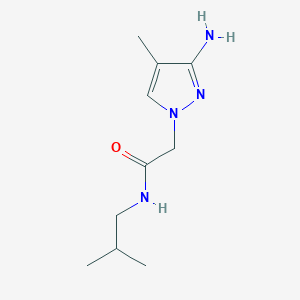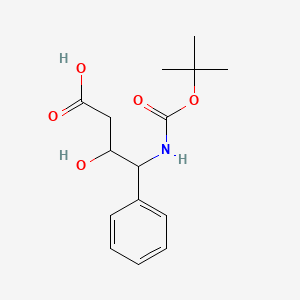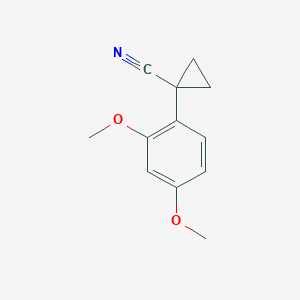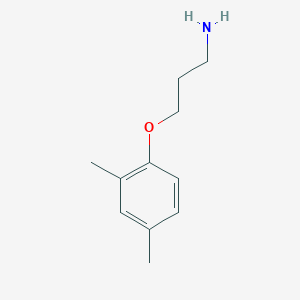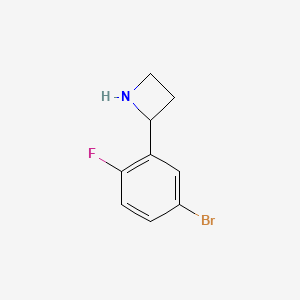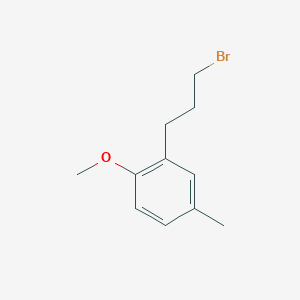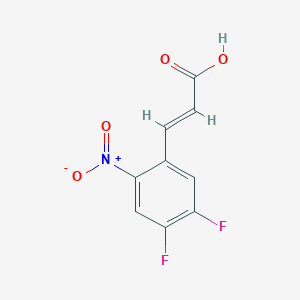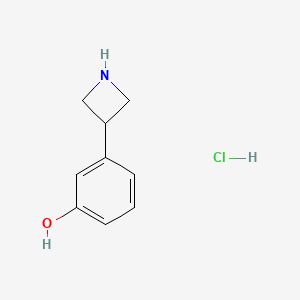
3-(Azetidin-3-yl)phenolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(azetidin-3-yl)phenol hydrochloride is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.7 g/mol. This compound is known for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing heterocycle, and a phenol group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of extensive research in various scientific fields.
Métodos De Preparación
The synthesis of 3-(azetidin-3-yl)phenol hydrochloride involves several steps, typically starting with the preparation of the azetidine ring. One common method is the Pd-catalyzed cross-coupling reaction between t-butyl (N-benzylazetidine-3-yl) carboxylate and (het)aryl halides Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
3-(azetidin-3-yl)phenol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The azetidine ring’s strain-driven character makes it highly reactive under appropriate conditions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized azetidines and phenol derivatives .
Aplicaciones Científicas De Investigación
3-(azetidin-3-yl)phenol hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has been studied for its potential as a therapeutic agent due to its unique structure and reactivity . The compound’s ability to undergo ring-opening polymerization makes it valuable in the development of new materials, including antibacterial and antimicrobial coatings . Additionally, its use in non-viral gene transfection highlights its importance in biotechnology .
Mecanismo De Acción
The mechanism of action of 3-(azetidin-3-yl)phenol hydrochloride is primarily driven by the ring strain of the azetidine ring, which facilitates various chemical reactions . The compound’s reactivity is influenced by the polar nitrogen atom within the azetidine ring, which can participate in bond cleavage and formation under appropriate conditions . This reactivity is harnessed in various applications, including drug discovery and material science .
Comparación Con Compuestos Similares
3-(azetidin-3-yl)phenol hydrochloride is often compared to other nitrogen-containing heterocycles, such as aziridines and pyrrolidines . Aziridines, like azetidines, are three-membered rings that are highly reactive due to ring strain but are less stable and more challenging to handle . Pyrrolidines, on the other hand, are five-membered rings that are more stable and less reactive . The unique balance of stability and reactivity in azetidines makes 3-(azetidin-3-yl)phenol hydrochloride particularly valuable in various scientific applications .
Conclusion
3-(azetidin-3-yl)phenol hydrochloride is a compound of significant interest due to its unique structure and reactivity. Its applications in chemistry, biology, medicine, and industry underscore its versatility and importance in scientific research. The compound’s ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable tool in the development of new materials and treatments.
Propiedades
Fórmula molecular |
C9H12ClNO |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
3-(azetidin-3-yl)phenol;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c11-9-3-1-2-7(4-9)8-5-10-6-8;/h1-4,8,10-11H,5-6H2;1H |
Clave InChI |
RTBLXZWXBFOREV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC(=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


